molecular formula C10H12Cl2FNO2 B15300540 Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride

Cat. No.: B15300540
M. Wt: 268.11 g/mol
InChI Key: RVRVQRPHGLKMOU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12ClFNO2·HCl. It is a derivative of phenylalanine, an amino acid, and is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate substituted benzene derivative.

    Nitration and Reduction: The benzene derivative undergoes nitration followed by reduction to introduce the amino group.

    Esterification: The resulting compound is then esterified to form the methyl ester.

    Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chemical Reactions: Utilizing large reactors for nitration, reduction, esterification, and halogenation.

    Purification: Employing techniques such as crystallization and chromatography to ensure high purity.

    Quality Control: Rigorous testing to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to amines or alcohols.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields amines or alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride
  • Methyl 2-amino-3-(3-chloro-5-fluorophenyl)propanoate hydrochloride

Uniqueness

Methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H12Cl2FNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 2-amino-3-(3-chloro-4-fluorophenyl)propanoate;hydrochloride

InChI

InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6;/h2-4,9H,5,13H2,1H3;1H

InChI Key

RVRVQRPHGLKMOU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)F)Cl)N.Cl

Origin of Product

United States

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